6-Chloro-4-ethoxy-7-methylcoumarin
Overview
Description
6-Chloro-4-ethoxy-7-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a chlorine atom at the 6th position, an ethoxy group at the 4th position, and a methyl group at the 7th position on the coumarin core structure.
Preparation Methods
The synthesis of 6-Chloro-4-ethoxy-7-methylcoumarin can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include 6-chlororesorcinol and ethyl acetoacetate. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid as the catalyst, and involves heating the mixture to facilitate the condensation reaction.
Industrial production methods for coumarins often involve similar condensation reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
6-Chloro-4-ethoxy-7-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrocoumarins.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted coumarin derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
6-Chloro-4-ethoxy-7-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Coumarin derivatives, including this compound, are studied for their potential anticancer, anti-inflammatory, and anticoagulant activities.
Industry: It is used in the formulation of perfumes and cosmetics due to its pleasant fragrance and stability.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-7-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
6-Chloro-4-ethoxy-7-methylcoumarin can be compared with other coumarin derivatives such as:
7-Ethoxy-4-methylcoumarin: Similar in structure but lacks the chlorine atom, which may result in different biological activities.
6-Methylcoumarin: Lacks both the ethoxy and chlorine substituents, leading to distinct chemical and biological properties.
Dicoumarol: A well-known anticoagulant with a different substitution pattern on the coumarin core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
6-chloro-4-ethoxy-7-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-10-6-12(14)16-11-4-7(2)9(13)5-8(10)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHGODLJWMKCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.